Cas no 28871-63-8 (7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylicacid, (1R,2R,3S,4S)-rel-)
28871-63-8 structure
Product Name:7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylicacid, (1R,2R,3S,4S)-rel-
CAS-Nr.:28871-63-8
MF:C8H10O5
MW:186.162003040314
CID:278427
PubChem ID:168842
Update Time:2025-04-19
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylicacid, (1R,2R,3S,4S)-rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylicacid, (1R,2R,3S,4S)-rel-
- endo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Aquothol
- Endothalic acid
- (endo,endo)-endothal
- Endothal [ISO]
- SCHEMBL3494764
- 1,2-Cyclohexanedicarboxylic acid, 3,6-endo-epoxy-
- (endo,endo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- Endothallic acid
- 3,6-Epoxycyclohexane-1,2-dicarboxylic acid
- NS00101072
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, (endo,endo)-
- 3,6-Endooxyphthalic acid, hexahydro-
- MFCD00047137
- (1r,2s,3r,4s)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- 3,6-Endoxohexahydrophthalic acid
- Des-i-cate
- 28871-63-8
- NSC 112771
- Herbicide 273
- Endothall Weed Killer
- EPA Pesticide Chemical Code 038901
- CHEMBL428650
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, exo,exo-
- Endothal [ANSI:ISO]
- ENL
- Herbon pennout
- NSC-112771
- Endothall [MI]
- HSDB 391
- Endothall Turf Herbicide
- Q27252004
- Aquathol
- EINECS 205-660-5
- Hydrothol
- GXEKYRXVRROBEV-FBXFSONDSA-N
- Phthalic acid, hexahydro-3,6-endo-oxy-
- Aquathol Plus
- 3,6-Endooxohexahydrophthalic acid
- 1,2-Benzenedicarboxylic acid, hexahydro-3,6-endo-oxy-
- Endothall [ANSI]
- AKOS006281918
- Hydout
- Endothal [BSI]
- Caswell No. 421
- RCRA waste no. P088
- DTXSID001165883
- rel-(1R,2S,3R,4S)-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- UNII-18F7018HG1
- Aquathol Plus Granular
- 18F7018HG1
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, (1R,2S,3R,4S)-rel-
- Endothal, (+/-)-
- 7-Oxabicyclo(2.2.1)heptane-2,3-exo-cis-dicarboxylic acid
-
- Inchi: 1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+
- InChI-Schlüssel: GXEKYRXVRROBEV-FBXFSONDSA-N
- Lächelt: O1[C@H]2CC[C@@H]1[C@@H](C(=O)O)[C@H]2C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 186.0528
- Monoisotopenmasse: 186.053
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 235
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topologische Polaroberfläche: 83.8Ų
Experimentelle Eigenschaften
- Dichte: 1.541
- Siedepunkt: 447.8°Cat760mmHg
- Flammpunkt: 190.5°C
- Brechungsindex: 1.568
- PSA: 83.83
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylicacid, (1R,2R,3S,4S)-rel- Verwandte Literatur
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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